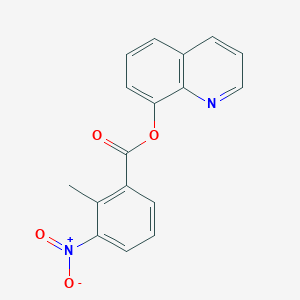

Quinolin-8-yl 2-methyl-3-nitrobenzoate

Vue d'ensemble

Description

Quinolin-8-yl 2-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C17H12N2O4 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. For instance, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described . Various substituted N-(quinolin-8-yl)benzamides reacted with tertiary or secondary or primary alkyl bromides giving the alkylated products in good to moderate yields .Molecular Structure Analysis

The molecular structure of Quinolin-8-yl 2-methyl-3-nitrobenzoate consists of a quinoline ring attached to a 2-methyl-3-nitrobenzoate group . The average mass of the molecule is 308.288 Da and the monoisotopic mass is 308.079712 Da .Chemical Reactions Analysis

Quinoline derivatives have been involved in various chemical reactions. For instance, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described .Applications De Recherche Scientifique

1. Synthesis and Characterization

Quinolin-8-yl 2-methyl-3-nitrobenzoate and its derivatives play a significant role in the synthesis and characterization of various compounds. For instance, they are involved in the synthesis of proton-transfer compounds with nitro-substituted aromatic carboxylic acids, which are characterized using infrared spectroscopy and single-crystal X-ray diffraction methods. These compounds exhibit primary hydrogen-bonding interactions, leading to simple chain polymeric structures in some cases (Smith, Wermuth, & White, 2001). Additionally, the synthesis of 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring has been reported, with some derivatives showing significant antimicrobial activity (Yurttaş et al., 2020).

2. Anticancer Applications

Quinolin-8-yl derivatives have been explored for their potential in anticancer applications. For example, Ag(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups were synthesized and characterized, with some displaying significant anticancer activity against breast cancer cells (Luo et al., 2021). Another study reported the synthesis of lakshminine and related oxoisoaporphines, with some compounds showing marginal antiproliferative activity (Castro-Castillo et al., 2010).

3. Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of Quinolin-8-yl derivatives are also noteworthy. Several compounds, such as 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, were synthesized and screened for their in vitro antimicrobial assay, showing promising results (Faldu et al., 2014). Another study synthesized pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial agents, displaying significant antibacterial and antifungal activity (Holla et al., 2006).

4. Electrochemical and Surface Studies

Quinolin-8-yl derivatives have applications in electrochemical and surface studies, particularly as corrosion inhibitors. A study on newly synthesized 8-hydroxyquinoline derivatives containing benzimidazole moiety revealed their potential as corrosion inhibitors in phosphoric acid environments, with their adsorption behavior and inhibition efficiency confirmed through various analytical techniques (Faydy et al., 2020).

5. Synthesis of Novel Compounds with Varied Applications

The synthesis of novel compounds, such as 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, has been reported, with some exhibiting significant in vitro antiproliferative activities against various human cancer cell lines (Reis et al., 2011). Another study synthesized and characterized nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, which exhibited good activities in ethylene oligomerization upon activation (Wang, Shen, & Sun, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Quinolin-8-yl 2-methyl-3-nitrobenzoate is a synthetic compound that belongs to the quinoline family Quinoline derivatives have been extensively studied for their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of Quinolin-8-yl 2-methyl-3-nitrobenzoate with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound are yet to be identified .

Pharmacokinetics

It’s worth noting that the metabolism of similar compounds involves various cytochrome p450 (cyp) isozymes, including cyp2c8, cyp2c9, cyp2c19, cyp3a4, and cyp3a5 . These enzymes play a crucial role in the biotransformation of drugs, affecting their bioavailability and therapeutic efficacy.

Result of Action

Quinoline derivatives are known for their diverse biological and pharmaceutical activities .

Propriétés

IUPAC Name |

quinolin-8-yl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-11-13(7-3-8-14(11)19(21)22)17(20)23-15-9-2-5-12-6-4-10-18-16(12)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSNXHYJUYQOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320039 | |

| Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Quinolin-8-yl 2-methyl-3-nitrobenzoate | |

CAS RN |

313267-47-9 | |

| Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)

![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)

![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)